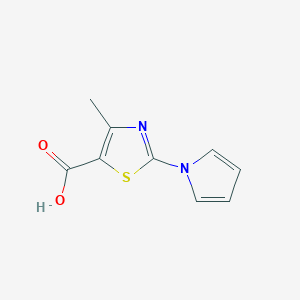
3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Vue d'ensemble
Description
3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine is a compound that features a pyridine ring substituted with a chloro group at the 3-position and a trifluoromethyl-diazirinyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine typically involves the introduction of the trifluoromethyl-diazirinyl group onto a chloropyridine precursor. One common method involves the reaction of 3-chloro-5-iodopyridine with trifluoromethyl diazomethane under photolytic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The diazirinyl group can participate in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while cycloaddition reactions can produce complex ring systems.
Applications De Recherche Scientifique
3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in photoaffinity labeling to study protein-ligand interactions.
Industry: The compound is used in the production of advanced materials with unique properties, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine involves its ability to form reactive intermediates under specific conditions. The trifluoromethyl-diazirinyl group can generate a highly reactive carbene species upon exposure to UV light, which can then interact with various molecular targets. This property makes it useful in photoaffinity labeling, where it can covalently bind to proteins and other biomolecules, allowing for the study of their interactions and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound is similar in structure but has a fluorine atom instead of the diazirinyl group.
2,3-dichloro-5-(trifluoromethyl)pyridine: Another related compound with two chloro groups and a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl-diazirinyl group in 3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine imparts unique reactivity, particularly in photoaffinity labeling applications. This makes it distinct from other similar compounds, which may not have the same ability to form reactive intermediates under UV light.
Propriétés
IUPAC Name |
3-chloro-5-[3-(trifluoromethyl)diazirin-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-1-4(2-12-3-5)6(13-14-6)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJSTMWXIAQWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)C2(N=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415704.png)


![N-{[4-(2-methylpropanamido)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B1415708.png)






![2-chloro-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1415721.png)

![5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1415725.png)

